molecular formula C22H28FN3O4 B2564823 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 1049439-84-0

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2564823
CAS No.: 1049439-84-0
M. Wt: 417.481
InChI Key: MTLWKKZCIBAKBV-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked to a piperazine-ethylamine moiety substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-6-4-17(23)5-7-18/h4-7,14-15H,8-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLWKKZCIBAKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable base such as potassium carbonate.

    Attachment of the Ethyl Linker: The intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like sodium hydride.

    Coupling with Trimethoxybenzamide: The final step involves the coupling of the ethyl-linked piperazine intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a piperazine moiety and a methoxybenzamide group. The presence of a fluorophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

  • Molecular Formula : C20H24FN3O2
  • Molecular Weight : 357.4 g/mol

Pharmacological Applications

  • Dopamine Receptor Modulation
    • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide has been studied for its affinity towards dopamine receptors, particularly the D4 receptor. Research indicates that modifications to the piperazine structure can enhance receptor selectivity and binding affinity, making it a candidate for treating disorders related to dopamine dysregulation such as schizophrenia and ADHD .
  • Antidepressant Activity
    • Studies have shown that compounds with similar structural features exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels through dopamine receptor interaction may contribute to these effects .
  • Anticonvulsant Properties
    • Preliminary findings suggest that derivatives of this compound may possess anticonvulsant properties. The mechanism is thought to involve the inhibition of excitatory neurotransmission, providing a basis for further exploration in epilepsy treatment .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study was conducted on derivatives of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide. The research highlighted the importance of substituent variations on the piperazine ring in modulating biological activity. Specific modifications led to increased selectivity for dopamine receptors, suggesting pathways for developing more effective therapeutics .

Case Study 2: Behavioral Pharmacology

In behavioral pharmacology studies, compounds similar to this compound were tested for their effects on anxiety and depression-related behaviors in rodents. Results indicated that these compounds could significantly reduce anxiety-like behaviors in models such as the elevated plus maze and forced swim test .

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects :

  • Methoxy groups (e.g., in coumarin hybrids or the target compound) correlate with antiproliferative activity, whereas hydroxyl groups (THHEB) enhance antioxidant capacity .
  • Piperazine and thiazole motifs may influence receptor selectivity or metabolic stability .

Synthetic Feasibility :

  • Coumarin hybrids and Schiff bases are synthesized with moderate to high yields (e.g., 74% for 6b), suggesting scalable routes for the target compound .

Activity Gaps :

  • The target compound’s piperazine-ethyl chain may offer advantages in blood-brain barrier penetration compared to bulkier coumarin or thiazole analogs .

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H29FN4O2
  • Molecular Weight : 412.50 g/mol
  • CAS Number : 65274-71-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Piperazine Derivative : The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to produce 4-(4-fluorophenyl)piperazine.
  • Coupling Reaction : This piperazine derivative is then coupled with a trimethoxybenzoyl chloride to yield the target compound.

The compound primarily interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Its binding affinity can modulate neurotransmission pathways, leading to potential therapeutic effects in neurological disorders.

Pharmacological Effects

  • Antidepressant Activity : Several studies have indicated that compounds similar to this compound exhibit serotonin reuptake inhibition, which is a common mechanism for antidepressants .
  • Antipsychotic Potential : The structural similarity to known antipsychotics suggests potential activity in treating psychotic disorders by modulating dopaminergic pathways.
  • Anticancer Properties : Preliminary studies show that related compounds may exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Case Studies and Experimental Data

StudyFindings
Identified as a serotonin-selective reuptake inhibitor with enhanced efficacy compared to traditional SSRIs.
Demonstrated significant binding affinity to dopamine receptors, indicating potential antipsychotic properties.
Exhibited cytotoxic effects on Caco-2 cancer cell lines with a reduction in cell viability by 39.8% compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide, and how can reaction yields be optimized?

  • Methodology : Utilize a multi-step approach involving (i) condensation of 3,4,5-trimethoxybenzoyl chloride with a piperazine-ethylamine intermediate and (ii) purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to achieve yields >70% . Key steps include controlled stoichiometry of the piperazine-fluorophenyl precursor and inert atmosphere conditions to minimize side reactions.

Q. How is structural confirmation of this compound performed using spectroscopic techniques?

  • Methodology :

  • 1H-NMR : Identify characteristic peaks for the piperazine-ethyl chain (δ ~2.5–3.5 ppm for CH₂-N), fluorophenyl aromatic protons (δ ~7.0–7.5 ppm), and trimethoxybenzamide NH (δ ~10.3 ppm) .
  • 13C-NMR : Confirm methoxy groups (δ ~56 ppm) and carbonyl carbons (δ ~165 ppm) .
  • Melting Point : Validate purity with a sharp melting range (e.g., 238–240°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Hazard Classification : Follow GHS protocols for acute toxicity (oral), skin/eye irritation, and respiratory sensitization .
  • PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct reactions in fume hoods to avoid aerosol exposure .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the antiproliferative potential of this compound?

  • Experimental Design :

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure periods .
  • Dose Range : Test 1–100 µM concentrations, with cisplatin as a positive control.
  • Apoptosis Analysis : Perform Annexin V/PI staining and caspase-3 activation assays to quantify mechanistic pathways .

Q. What computational strategies are effective for predicting target binding affinity and selectivity?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina to model interactions with dopamine D3 receptors (PDB: 3PBL) or glucosidase enzymes (PDB: 2ZE3) .
  • ADME Prediction : Apply SwissADME to assess blood-brain barrier permeability (e.g., TPSA <76 Ų) and cytochrome P450 interactions .

Q. How should contradictory biological activity data between similar analogs be analyzed?

  • Troubleshooting Framework :

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities .
  • Assay Variability : Cross-validate results using orthogonal methods (e.g., MTT vs. clonogenic assays) .
  • Structural Analogues : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl on piperazine) to identify SAR trends .

Methodological Notes

  • Synthetic Optimization : Lower yields (<50%) may arise from incomplete piperazine-ethyl coupling; optimize reaction time (12–24 hr) and temperature (60–80°C) .
  • NMR Artifacts : Broad NH peaks in DMSO-d6 (δ 10.29) indicate hydrogen bonding; use deuterated chloroform for sharper signals if needed .
  • Biological Replicates : Include ≥3 technical replicates per experiment to account for cell line heterogeneity .

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